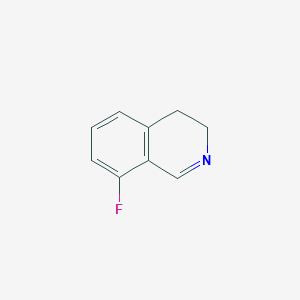

8-Fluoro-3,4-dihydroisoquinoline

説明

特性

分子式 |

C9H8FN |

|---|---|

分子量 |

149.16 g/mol |

IUPAC名 |

8-fluoro-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2 |

InChIキー |

HDLWOQYZFUGLFS-UHFFFAOYSA-N |

正規SMILES |

C1CN=CC2=C1C=CC=C2F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydroisoquinoline typically involves a directed ortho-lithiation reaction. This method allows for the selective introduction of a fluorine atom at the 8-position of the isoquinoline ring. The process involves the following steps :

Lithiation: The starting material is treated with butyllithium (BuLi) in tetrahydrofuran (THF) at -78°C.

Fluorination: The lithiated intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

Cyclization: The resulting intermediate undergoes cyclization to form 8-fluoro-3,4-dihydroisoquinoline.

Industrial Production Methods: Industrial production methods for 8-fluoro-3,4-dihydroisoquinoline are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions: 8-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.

Alkylation: Alkylation reactions introduce alkyl groups at specific positions on the isoquinoline ring.

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, leading to the formation of amino derivatives.

Common Reagents and Conditions:

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Alkylation: Alkyl halides and strong bases like potassium tert-butoxide (KOtBu) are used.

Nucleophilic Aromatic Substitution: Amines such as morpholine, pyrrolidine, and piperidine are used under heating conditions.

Major Products:

Reduction: Tetrahydroisoquinoline derivatives.

Alkylation: Alkyl-substituted isoquinolines.

Nucleophilic Aromatic Substitution: Amino-substituted isoquinolines.

科学的研究の応用

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

The synthesis of 8-fluoro-3,4-dihydroisoquinoline is primarily achieved through a directed ortho-lithiation reaction. This method allows for the introduction of fluorine at the 8-position, which enhances the compound's reactivity and biological properties. The compound can be transformed into various derivatives through nucleophilic substitutions, reductions, and alkylations, making it a versatile intermediate in organic synthesis .

Central Nervous System Drug Candidates

8-Fluoro-3,4-dihydroisoquinoline has been investigated as a precursor for synthesizing compounds with potential activity against central nervous system disorders. Its derivatives have shown promise in developing novel analgesics and antidepressants due to their ability to modulate neurotransmitter systems .

Inhibition of Poly(ADP-ribose) Polymerase

Research has highlighted the potential of derivatives of 8-fluoro-3,4-dihydroisoquinoline as inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds have demonstrated significant inhibitory activity against PARP1 and PARP2 enzymes, which are crucial in DNA repair mechanisms. For instance, a lead compound derived from this scaffold exhibited an IC50 of 156 nM against PARP1, outperforming some existing inhibitors like Olaparib .

Development of Drug Candidates

A study explored a series of carboxamide derivatives based on the 8-fluoro-3,4-dihydroisoquinoline scaffold. These compounds were evaluated for their drug-like properties and showed improved stability and selectivity compared to traditional inhibitors. The findings suggest that these derivatives could serve as effective treatments for cancers associated with PARP dysregulation .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of 8-fluoro-3,4-dihydroisoquinoline derivatives revealed that modifications at specific positions could significantly enhance biological activity. For example, substituting different functional groups at the nitrogen atom or altering the carbon chain length improved inhibitory potency against various targets .

作用機序

The mechanism of action of 8-fluoro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

類似化合物との比較

Table 2: Reactivity Comparison

| Reaction Type | 8-Fluoro Derivative | 8-Bromo Derivative |

|---|---|---|

| Nucleophilic Substitution | 51–49% (morpholine, pyrrolidine) | ~30–60% (requires Pd catalysis) |

| Organometallic Addition | 70–85% (alkyl/aryl lithiums) | Not applicable (inert C-Br bond) |

2.4 Structural Versatility

8-Fluoro-3,4-dihydroisoquinoline’s dual reactivity (position 1 and 8 substitutions) enables rapid generation of diverse libraries. For example:

- Position 8 : Substituted with cyclic amines (morpholine, piperidine) for solubility modulation .

- Position 1 : Modified with alkyl/aryl groups (e.g., methyl, phenyl) to enhance lipophilicity or target binding . In contrast, 8-bromo or 8-methoxy derivatives lack this flexibility, often requiring orthogonal protection/deprotection strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。